N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine
Description
N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine is a synthetic organic compound that features a unique combination of an oxetane ring and a triazole ring. The presence of these heterocyclic structures imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-10(4-15-9-12-8-14-15)13-5-11(2)6-16-7-11/h8-10,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEADCRBLLLYQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC=N1)NCC2(COC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under basic conditions.
Attachment of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Formation of the Butan-2-amine Backbone: The final step involves the coupling of the oxetane and triazole intermediates with a butan-2-amine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, while the oxetane ring can participate in ring-opening reactions, leading to the modulation of biological pathways. These interactions can result in the inhibition or activation of specific enzymes, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds contain a triazole ring and exhibit energetic material properties.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings are known for their diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
N-[(3-methyloxetan-3-yl)methyl]-1-(1,2,4-triazol-1-yl)butan-2-amine is unique due to the presence of both an oxetane and a triazole ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
